(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate
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Overview
Description
Methyl benzoate is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a pleasant smell and is used in perfumery . It is also used to make other chemicals .
Synthesis Analysis
Methyl benzoate can be synthesized through a one-step catalytic hydrogenation using cost-effective raw materials . This process aligns with the principles of atom economy and green production .Molecular Structure Analysis
The molecular formula of methyl benzoate is C8H8O2 . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
Methyl benzoate is an ester and reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Methyl benzoate has a boiling point around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C . It is slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Scientific Research Applications
Insect Repellent
This compound has been found to exhibit repellency against the common bed bug, Cimex lectularius . The study found that many benzoate compounds, including this one, exhibit repellency against bed bugs . This could be a potential application in pest control.
Environmentally Safe Insecticide
Methyl benzoate, a relatively new botanical insecticide that occurs naturally as a metabolite in plants, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . This compound could potentially be used as an environmentally safe insecticide.
Ovicidal Toxin
In addition to being a contact toxicant and a fumigant, methyl benzoate has been found to exhibit ovicidal properties . This means it could potentially be used to control pest populations by targeting their eggs.
Oviposition Deterrent
Methyl benzoate has been found to deter oviposition, or the laying of eggs, in certain insect species . This could be another potential application in pest control.
Attractant
Interestingly, the odor of methyl benzoate is an attractant to some insects . This property could potentially be exploited in pest management strategies, such as in traps.
Integrated Pest Management
Given its various modes of action and its environmental safety, this compound is seen as a promising candidate for use in integrated pest management under either greenhouse or field conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3S)-oxan-3-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZOXDGFQZGOW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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